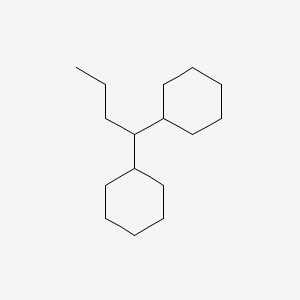![molecular formula C9H15NOSi B13956004 Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- CAS No. 85719-72-8](/img/structure/B13956004.png)
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is an organic compound that features a pyridine ring substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of pyridine with iodotrimethylsilane in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions on the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(trimethylsilyl)-: Similar in structure but with the trimethylsilyl group at the 2-position.
Pyridine, 3-methyl-: Features a methyl group instead of a trimethylsilyl group at the 3-position.
Pyridoxine, 3TMS derivative: A derivative of pyridoxine with a trimethylsilyl group.
Uniqueness
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is unique due to the presence of the trimethylsilyl group at the 3-position, which imparts specific chemical properties such as increased volatility and chemical inertness. This makes it particularly useful in applications requiring selective reactions and protection of functional groups .
Propriétés
Numéro CAS |
85719-72-8 |
|---|---|
Formule moléculaire |
C9H15NOSi |
Poids moléculaire |
181.31 g/mol |
Nom IUPAC |
trimethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-5-4-6-10-7-9/h4-7H,8H2,1-3H3 |
Clé InChI |
IWSCLNQGVISJDD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


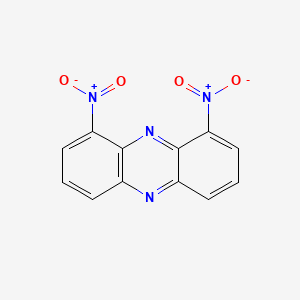
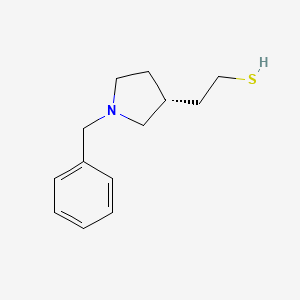

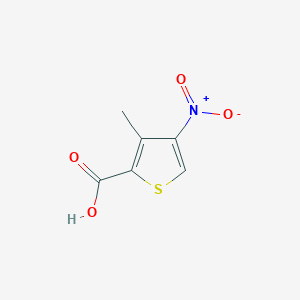
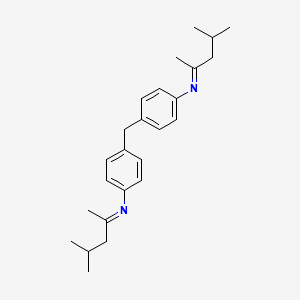
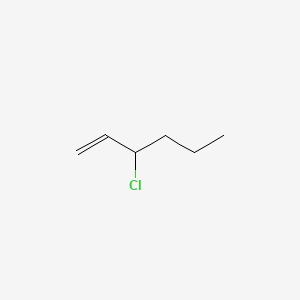
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
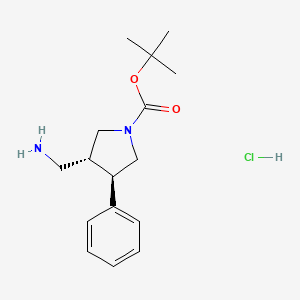

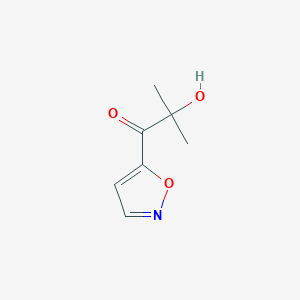
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
